LG-PEG10-click-DBCO-Oleic

Description

Contextualization within Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org A cornerstone of this field is "click chemistry," a set of reactions that are rapid, selective, and high-yielding. rsc.org The DBCO (Dibenzocyclooctyne) component of the compound is a key player in a type of copper-free click chemistry known as strain-promoted alkyne-azide cycloaddition (SPAAC). creativepegworks.com

DBCO is a strained cyclic alkyne that reacts readily with azide (B81097) groups to form a stable triazole linkage. This reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for labeling and tracking biomolecules in complex biological environments like living cells. creativepegworks.com The bioorthogonality of the DBCO-azide reaction ensures that it does not interfere with the cell's natural functions, allowing for precise and selective modification of biomolecules.

Key Features of DBCO in Bioorthogonal Chemistry:

High Reactivity: The ring strain in DBCO drives the reaction with azides without the need for a toxic copper catalyst.

Bioorthogonality: It does not react with other functional groups found in biological systems, ensuring specificity. licor.comconju-probe.com

Stability: The resulting triazole bond is stable under physiological conditions. nih.gov

Significance of Modular Linker Architectures in Biomedical Science

The concept of modularity, where a molecule is built from distinct functional units, is a powerful strategy in biomedical research. researchgate.netnih.gov It allows for the creation of versatile platforms where different components can be swapped to fine-tune the molecule's properties for specific applications. tmu.edu.twresearchgate.net The PEG10 portion of LG-PEG10-click-DBCO-Oleic serves as a flexible, hydrophilic spacer or linker. precisepeg.com

Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to connect different molecular entities, such as a drug and a targeting molecule. purepeg.comaxispharm.com The PEG chain offers several advantages:

Improved Solubility: PEG enhances the solubility of hydrophobic molecules in aqueous environments. precisepeg.comaxispharm.com

Enhanced Stability: It can protect conjugated molecules from enzymatic degradation. precisepeg.compurepeg.com

Reduced Immunogenicity: PEGylation can mask molecules from the immune system, prolonging their circulation time. precisepeg.commdpi.com

Tunable Length: The length of the PEG chain can be adjusted to control the distance and flexibility between the conjugated parts, which is crucial for optimizing biological activity. precisepeg.comjenkemusa.com

The modular nature of linkers allows researchers to systematically investigate how linker length and composition affect the efficacy of a bioconjugate. tmu.edu.twamericanpharmaceuticalreview.com

Overview of Proteolysis Targeting Chimeras (PROTACs) Modality and Directed Protein Degradation Research

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. frontiersin.orgnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.govfrontiersin.orgbroadpharm.com

The LG (Ligand) component in this compound represents the "warhead" that binds to a specific POI. By recruiting an E3 ligase to the POI, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govfrontiersin.org This approach offers a powerful way to eliminate disease-causing proteins, including those that have been traditionally difficult to target with conventional inhibitors. nih.gov

Commonly Targeted E3 Ligases in PROTAC Design:

Cereblon (CRBN) nih.govfrontiersin.org

Von Hippel-Lindau (VHL) nih.govfrontiersin.org

Inhibitor of apoptosis proteins (IAPs) frontiersin.org

Mouse double minute 2 homolog (MDM2) frontiersin.org

The choice of the E3 ligase ligand and the linker are critical for the potency and selectivity of the PROTAC. nih.govnih.gov The modular design of molecules like this compound is therefore highly advantageous for developing and optimizing new PROTACs. sinopeg.comnih.gov

The Strategic Role of Lipid Moieties in Advanced Bioconjugation and Targeted Delivery Research

The incorporation of lipid moieties, such as Oleic Acid , into bioconjugates is a strategic approach to enhance their delivery and cellular uptake. nih.gov Lipids are essential components of cell membranes and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. cas.org

Conjugating a lipid to a drug or a probe can:

Increase Lipophilicity: This can improve the molecule's ability to cross cell membranes. nih.gov

Enhance Tumor Targeting: Many cancer cells have a high rate of lipid uptake and metabolism, which can be exploited for targeted delivery. nih.gov

Improve Oral Bioavailability: Lipid conjugation can facilitate absorption through the lymphatic system. nih.gov

Facilitate Formulation: The lipid part can aid in the formulation of the bioconjugate into lipid-based delivery systems like liposomes or nanoparticles. nih.govacs.org

Oleic acid, a monounsaturated fatty acid, is a commonly used lipid in drug delivery due to its biocompatibility and ability to act as a penetration enhancer. nih.govresearchgate.netmdpi.com In the context of this compound, the oleic acid tail can promote the molecule's association with cell membranes, potentially enhancing its cellular entry and interaction with intracellular targets. tandfonline.comnih.gov

The compound this compound is a prime example of a modern molecular tool designed for high-impact research in chemical biology. Its modular architecture, which combines a target-specific ligand, a versatile PEG linker, a bioorthogonal click chemistry handle, and a lipid moiety, provides a powerful and adaptable platform for a variety of applications. From elucidating biological pathways through protein degradation to developing next-generation targeted therapies, the principles embodied in this compound are at the forefront of biomedical innovation.

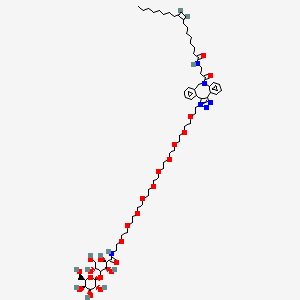

Structure

2D Structure

Properties

Molecular Formula |

C70H114N6O23 |

|---|---|

Molecular Weight |

1407.7 g/mol |

IUPAC Name |

(Z)-N-[3-oxo-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]propyl]octadec-9-enamide |

InChI |

InChI=1S/C70H114N6O23/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-59(80)71-27-26-60(81)75-50-53-21-17-18-22-54(53)62-61(55-23-19-20-24-56(55)75)73-74-76(62)29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-48-96-46-44-94-42-40-92-38-36-90-34-32-88-30-28-72-69(87)66(85)65(84)68(57(79)51-77)99-70-67(86)64(83)63(82)58(52-78)98-70/h9-10,17-24,57-58,63-68,70,77-79,82-86H,2-8,11-16,25-52H2,1H3,(H,71,80)(H,72,87)/b10-9-/t57-,58-,63+,64+,65-,66-,67-,68?,70+/m1/s1 |

InChI Key |

XNJVMJLAXNBKFE-DFNVLTDUSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(C(C(C(CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Characterization for Research Applications

Rational Design Principles and Chemical Synthesis Pathways of LG-PEG10-click-DBCO-Oleic

The rational design of this compound is centered on its function as a heterobifunctional linker. The structure incorporates three key components: a polyethylene (B3416737) glycol (PEG) spacer, a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, and an oleic acid lipid tail. The PEG10 spacer provides a defined length and enhances solubility. The DBCO moiety enables covalent linkage to azide-modified molecules via copper-free click chemistry, a reaction valued for its high efficiency and biocompatibility. interchim.frinterchim.fr The oleic acid component can be used to modulate the physicochemical properties of the final conjugate, such as lipophilicity and cell membrane permeability.

The synthesis is a multi-step process requiring precise control over each reaction to ensure the final product's purity and structural integrity. The general pathway involves the sequential construction of the molecule, starting with the PEG spacer, followed by the introduction of the DBCO and oleic acid moieties.

Synthesis of LG-PEG10 Intermediate

The synthesis begins with a commercially available, monodisperse PEG derivative with ten ethylene (B1197577) glycol units. A common starting material is a PEG10-diol, which must be chemically modified to create a hetero-bifunctional intermediate. This allows for the selective reaction of each end of the PEG chain in subsequent steps.

A typical synthetic strategy involves:

Monoprotection: One of the terminal hydroxyl groups of the PEG10-diol is protected using a standard protecting group, such as a triphenylmethyl (trityl) or tert-butyldimethylsilyl (TBDMS) group. This reaction is performed under stoichiometric control to maximize the yield of the mono-protected species.

Activation: The remaining free hydroxyl group is then activated to facilitate the next reaction. This often involves converting it into a good leaving group ("LG"), such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Functionalization: Alternatively, the free hydroxyl can be converted into another functional group, such as an amine, via a two-step process involving activation and subsequent reaction with an azide (B81097) source (e.g., sodium azide) followed by reduction.

The result is a hetero-bifunctional "LG-PEG10" intermediate, where one terminus is protected and the other is activated or functionalized for conjugation with the DBCO moiety.

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Monoprotection | HO-(PEG)10-OH, Trityl chloride, Pyridine | To differentiate the two terminal hydroxyl groups. |

| 2 | Activation | Trityl-O-(PEG)10-OH, p-Toluenesulfonyl chloride | To convert the free hydroxyl into a good leaving group (tosylate). |

| 3 | Deprotection | Trityl-O-(PEG)10-OTs, Mild acid (e.g., 2% TFA) | To expose the hydroxyl group for esterification with oleic acid. |

Integration of DBCO Moiety via Click Chemistry Precursors

The integration of the DBCO group is accomplished through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. interchim.frnih.gov This bioorthogonal reaction is highly specific, proceeds rapidly under mild, physiological conditions, and does not require a cytotoxic copper catalyst. interchim.frlifetein.com

The synthetic approach depends on the functional groups present on the PEG10 intermediate and the DBCO precursor:

Amine-DBCO Reaction: If the PEG10 intermediate has a terminal amine, it can be reacted with a DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester is a highly reactive precursor that forms a stable amide bond with the primary amine on the PEG chain. lifetein.com

Azide-DBCO Reaction: If the PEG10 intermediate is functionalized with an azide, it will react directly with a DBCO-containing molecule to form a stable triazole linkage. This is the core "click" reaction.

The reaction is typically performed in a suitable solvent at room temperature. The high efficiency of the SPAAC reaction often leads to near-quantitative yields of the desired DBCO-PEG conjugate. interchim.fr

Esterification or Amidation with Oleic Acid Derivative

The final step in the synthesis is the attachment of the oleic acid tail. This is typically achieved through an esterification reaction between the remaining terminal hydroxyl group of the PEG-DBCO intermediate and the carboxylic acid of oleic acid.

To facilitate the reaction, the oleic acid may be activated first. Common esterification methods include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid of oleic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the PEG intermediate.

Acid catalysis: The esterification can be directly catalyzed by an acid, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. researchgate.netgoogle.com Reaction temperatures for this method typically range from 100-150 °C. google.com

The molar ratio of the reactants is a critical parameter. Using a slight excess of the oleic acid derivative can help ensure complete conversion of the PEG intermediate. However, this can also lead to the formation of diester byproducts if any diol starting material remains. researchgate.net

Stereochemical Considerations in Synthesis

A crucial aspect of the synthesis is the preservation of the stereochemistry of oleic acid. Oleic acid is the naturally occurring cis-isomer (also denoted as the Z-isomer) of octadec-9-enoic acid. nih.govwikipedia.org Its geometric isomer, elaidic acid, is the trans-isomer and has different physical and biological properties. wikipedia.org

The double bond in oleic acid is susceptible to isomerization under harsh conditions, such as high temperatures or the presence of certain catalysts. Therefore, the conditions for the esterification step must be chosen carefully to prevent the conversion of the cis-double bond to the more thermodynamically stable trans-configuration. wikipedia.orgyoutube.com Carbodiimide-mediated coupling reactions performed at or below room temperature are generally preferred as they are mild and less likely to cause isomerization compared to high-temperature, acid-catalyzed methods.

Optimization of Reaction Conditions for Research-Scale Production

Optimizing reaction conditions is essential for maximizing yield and purity in research-scale production. For each step of the synthesis, several parameters must be carefully controlled. The principles of PEGylation optimization, though often applied to proteins, are relevant here. nih.govbiopharminternational.com Key factors include reactant concentration, molar ratios, temperature, pH, and reaction time. nih.govresearchgate.net

Response surface methodology can be employed to systematically investigate the effects of multiple variables and identify the optimal conditions for the synthesis. nih.govnih.gov

| Parameter | Range/Variable | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 25°C - 150°C | Higher temperatures can increase reaction rate but risk isomerization of the oleic acid double bond. | google.com |

| Molar Ratio (Oleic Acid:PEG) | 1:1 to 3:1 | Increasing the ratio can drive the reaction to completion but may require more complex purification. | aip.org |

| Catalyst | EDC/NHS, p-TSA | Choice of catalyst affects reaction conditions (e.g., temperature) and potential side reactions. | researchgate.netgoogle.com |

| Reaction Time | 2 - 24 hours | Longer times can increase conversion, but also the potential for side product formation. | researchgate.netgoogle.com |

Advanced Purification Techniques for High-Purity Research Reagents

The purification of PEG-containing compounds presents unique challenges due to their high polarity, potential for a broad molecular weight distribution (in the case of polydisperse PEGs), and often oily or waxy physical state. reddit.comthieme-connect.com Achieving the high purity required for research reagents necessitates the use of advanced purification techniques.

Following the synthesis of this compound, the crude product is a mixture containing the desired molecule, unreacted starting materials, reagents, and potential side products. A multi-step purification strategy is often required.

Silica Gel Chromatography: This is a standard technique for separating small molecules. For PEGylated compounds, specific solvent systems are needed to achieve good separation. Gradients of polar solvents, such as methanol (B129727) in chloroform (B151607) or dichloromethane, are often effective. reddit.com

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is particularly useful for removing smaller impurities, such as unreacted oleic acid or coupling reagents, from the larger PEG-ylated product.

Ion-Exchange Chromatography (IEX): If the synthetic pathway involves intermediates with charged groups (e.g., a terminal amine), IEX can be a powerful tool for separation. The PEG chain can shield charges, altering the molecule's interaction with the stationary phase and allowing for fine separation. springernature.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The introduction of the long hydrocarbon chain of oleic acid makes the final product significantly more hydrophobic than the PEG intermediates, enabling effective separation. nih.gov

| Technique | Principle of Separation | Primary Application in this Synthesis |

|---|---|---|

| Silica Gel Chromatography | Polarity | Separation of final product from less polar starting materials and non-polar byproducts. |

| Size Exclusion Chromatography (SEC) | Size (Hydrodynamic Radius) | Removal of low molecular weight reagents and unreacted starting materials. |

| Ion-Exchange Chromatography (IEX) | Charge | Purification of charged intermediates (e.g., amine-PEG) from neutral species. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of the final lipidated product from more hydrophilic PEG-based intermediates. |

Mechanistic and Kinetic Investigations of Strain Promoted Alkyne Azide Cycloaddition Spaac with Lg Peg10 Click Dbco Oleic

Reaction Kinetics and Efficiency in Aqueous and Organic Solvents

The kinetics of the SPAAC reaction involving DBCO derivatives are profoundly influenced by the solvent environment. While many kinetic studies are conducted in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) for enhanced solubility of reactants, the application of bioorthogonal chemistry in living systems necessitates an understanding of reaction rates in aqueous buffers. rsc.org Generally, the SPAAC reaction is rapid in aqueous environments, forming a stable triazole linkage under physiological conditions of temperature and pH. biochempeg.com

Research indicates that the reaction rates can differ significantly between various aqueous buffers. For instance, studies with sulfo-DBCO-amine have shown that second-order rate constants are among the lowest in phosphate-buffered saline (PBS) at pH 7, with values in the range of 0.32–0.85 M⁻¹s⁻¹. rsc.org In contrast, the reaction proceeds more rapidly in HEPES buffer (pH 7), exhibiting rate constants between 0.55–1.22 M⁻¹s⁻¹. rsc.org The presence of organic co-solvents can also impact the reaction rate. While DBCO-azide reactions can proceed in up to 20% DMSO in aqueous buffer, the specific effect on the rate can vary. aatbio.com For LG-PEG10-click-DBCO-Oleic, the oleic acid moiety imparts significant hydrophobicity, while the PEG10 linker enhances aqueous solubility, creating a molecule with amphiphilic properties that influence its kinetic behavior in different solvent systems.

| Buffer (pH 7.0) | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| PBS | 0.45 |

| HEPES | 0.75 |

| DMEM | 0.78 |

| RPMI | 0.52 |

Influence of PEG Spacer Length (PEG10) on DBCO Reactivity

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the reactive DBCO moiety and the oleic acid tail in this compound plays a critical role in modulating its reactivity. PEG linkers are known to enhance the hydrophilicity and bioavailability of molecules. biochempeg.com From a kinetic standpoint, the PEG spacer can significantly influence the rate of the SPAAC reaction.

| Compound | Rate Constant (M⁻¹s⁻¹) | Fold Increase |

|---|---|---|

| DBCO-Trastuzumab | 0.24 | - |

| DBCO-PEG5-Trastuzumab | 0.37 | 1.54 |

Bioorthogonality and Selectivity in Complex Biological Matrices

A hallmark of bioorthogonal reactions is their ability to proceed within a living system without interfering with native biochemical processes. The SPAAC reaction between DBCO and an azide (B81097) is highly bioorthogonal due to the mutual inertness of these functional groups to the vast array of molecules found in biological environments. nih.gov The DBCO group does not react with naturally present functional groups such as amines and hydroxyls, ensuring high selectivity for its azide partner. biochempeg.com

The stability of the DBCO moiety in complex biological matrices is crucial for its utility. Studies have investigated the degradation of DBCO in immune phagocytes and found it to have moderate stability, with approximately 36% degradation observed after 24 hours in RAW264.7 cells. nih.gov In the context of this compound, the PEG10 linker can also contribute to its stability and bioorthogonality by providing a hydrophilic shield that can minimize non-specific interactions with proteins and other biomolecules, a phenomenon known as the "stealth effect." This selectivity allows for precise labeling and conjugation in environments such as cell lysates or even in living organisms.

Comparative Analysis of DBCO Reactivity with Other Copper-Free Click Reagents

DBCO is one of several strained alkynes developed for copper-free click chemistry. Its reactivity is often compared to other reagents such as bicyclo[6.1.0]nonyne (BCN), difluorinated cyclooctyne (B158145) (DIFO), and biarylazacyclooctynone (BARAC). The reaction rates of these cyclooctynes in SPAAC are dependent on the specific azide used and the reaction conditions.

Generally, the reactivity of cyclooctynes in SPAAC follows the order: MOFO < DIBO < DIFO < DBCO < BARAC. nih.gov With a typical aliphatic azide like benzyl (B1604629) azide, DBCO exhibits a significantly higher reaction rate than BCN. For instance, the second-order rate constant for the reaction of DBCO with benzyl azide is approximately 3.4 times higher than that of BCN. However, this trend can be reversed with aromatic azides, where BCN can react faster than DBCO. BARAC is among the most reactive cyclooctynes for SPAAC, exhibiting a rate constant approximately three times higher than that of DBCO with benzyl azide. The choice of a specific copper-free click reagent, therefore, depends on the desired reaction kinetics and the nature of the azide-containing molecule.

| Cyclooctyne Reagent | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| BCN | 0.07 |

| DBCO | 0.24 |

| BARAC | 0.96 |

Applications of Lg Peg10 Click Dbco Oleic in Proteolysis Targeting Chimeras Protacs Research

LG-PEG10-click-DBCO-Oleic as a Molecular Linker for PROTAC Construction

An analysis of its structure indicates three key components:

A polyethylene (B3416737) glycol (PEG) chain (PEG10): This provides a flexible, hydrophilic spacer of a defined length.

A dibenzocyclooctyne (DBCO) group: This is a reactive moiety used in copper-free "click chemistry" for facile and efficient conjugation to azide-modified molecules.

An oleic acid component: This introduces a long-chain fatty acid, which can modulate the lipophilicity and cell permeability of the resulting PROTAC.

Linker Design Considerations for Optimal PROTAC Function

The design of the linker is crucial for the successful development of a potent and selective PROTAC. Key considerations include:

Length and Flexibility: The length of the linker determines the distance between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The PEG10 chain in this compound offers a significant degree of flexibility and a defined length, which can be advantageous in spanning the distance between the two proteins.

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. Conversely, the lipophilic oleic acid component can influence membrane permeability, a key factor for cellular uptake. The balance between these properties is essential for optimal bioavailability and cellular efficacy.

Conformational Effects: The linker can influence the relative orientation of the POI and E3 ligase within the ternary complex. This orientation is critical for efficient ubiquitination of the target protein. The flexible nature of the PEG chain allows for multiple conformations, which may increase the probability of forming a productive ternary complex.

Conjugation Strategies with E3 Ligase Ligands and Target Protein Binders

The "click-DBCO" functionality of this compound allows for a straightforward and efficient conjugation strategy. This is typically achieved through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This type of click chemistry is bioorthogonal, meaning it can proceed under mild conditions without interfering with biological functional groups.

A typical synthetic route would involve:

Functionalizing either the E3 ligase ligand or the POI binder with an azide (B81097) group.

Reacting the azide-modified component with the DBCO group of the this compound linker.

The other end of the linker (presumably the oleic acid carboxyl group or a derivative thereof) would be conjugated to the second binding moiety through standard coupling chemistries, such as amide bond formation.

This modular approach allows for the rapid synthesis of a library of PROTACs with different E3 ligase ligands and POI binders to screen for optimal degradation activity.

Mediating Ternary Complex Formation in in vitro Systems

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for target protein degradation. While no specific data exists for PROTACs using this compound, in vitro biophysical assays would be employed to characterize this interaction.

Hypothetical In Vitro Evaluation of a PROTAC Utilizing this compound:

| Assay Type | Purpose | Expected Outcome for an Effective PROTAC |

| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the PROTAC to the POI and E3 ligase individually, and to assess the stability of the ternary complex. | High affinity for both proteins and a stable ternary complex with a slow dissociation rate. |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding, including enthalpy and entropy changes, and to confirm the stoichiometry of the ternary complex. | Favorable thermodynamic profile for ternary complex formation. |

| Fluorescence Polarization (FP) | To measure the binding affinity of the PROTAC to fluorescently labeled POI or E3 ligase. | A concentration-dependent increase in fluorescence polarization, indicating binding. |

Evaluation of Targeted Protein Degradation Efficiency in Cell Culture Models

The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context. The efficacy of a PROTAC constructed with this compound would be assessed using various cell-based assays.

Hypothetical Cellular Evaluation of a PROTAC Utilizing this compound:

| Assay | Purpose | Key Metrics |

| Western Blotting | To quantify the levels of the target protein after treatment with the PROTAC. | DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation). |

| In-Cell Western or ELISA | To provide a higher-throughput method for quantifying protein degradation. | Similar to Western Blotting, but more amenable to screening multiple compounds and concentrations. |

| Proteomics (e.g., Mass Spectrometry) | To assess the selectivity of the PROTAC by measuring the levels of thousands of proteins across the proteome. | Selective degradation of the target protein with minimal off-target effects. |

| Cell Viability/Proliferation Assays | To determine the functional consequence of target protein degradation on cellular processes. | A decrease in cell viability or proliferation if the target protein is essential for these processes. |

Structure-Activity Relationship (SAR) Studies of this compound-based PROTACs

To optimize the performance of a PROTAC, SAR studies are conducted. For a PROTAC utilizing this compound, this would involve synthesizing a series of analogs where the linker is systematically modified.

Potential SAR Studies for a PROTAC with an this compound Linker:

| Parameter Modified | Rationale | Example Modification |

| PEG Chain Length | To investigate the optimal distance and flexibility for ternary complex formation. | Synthesize PROTACs with PEG4, PEG6, PEG8, and PEG12 linkers. |

| Oleic Acid Moiety | To modulate lipophilicity and cell permeability. | Replace oleic acid with other fatty acids of varying chain lengths and saturation. |

| Linker Attachment Points | To explore different exit vectors on the POI and E3 ligase binders. | Synthesize PROTACs where the linker is attached to different positions on the ligands. |

By comparing the degradation efficiency and cellular activity of these analogs, researchers can deduce the key structural features of the linker that contribute to optimal PROTAC function.

Lg Peg10 Click Dbco Oleic in Advanced Bioconjugation Strategies and Biomolecular Labeling

Covalent Attachment to Biomacromolecules (e.g., proteins, peptides, oligonucleotides)

The covalent attachment of LG-PEG10-click-DBCO-Oleic to biomacromolecules is primarily achieved through the highly efficient and bioorthogonal SPAAC reaction. This copper-free click chemistry reaction involves the specific and rapid formation of a stable triazole linkage between the DBCO group of the linker and an azide (B81097) group introduced into the target biomolecule. broadpharm.com This method's bioorthogonality ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.

Site-Specific Labeling and Functionalization

Site-specific labeling involves the introduction of an azide group at a precise location within a biomacromolecule, which then serves as a handle for conjugation with the DBCO moiety of this compound. This approach offers exceptional control over the stoichiometry and orientation of the conjugated linker, preserving the biological activity of the target molecule. frontiersin.org

Several methods can be employed to introduce azides site-specifically:

Genetic Code Expansion: Unnatural amino acids containing azide functionalities can be incorporated into proteins at specific sites during protein expression.

Enzymatic Modification: Enzymes can be used to attach azide-containing sugars or other molecules to specific residues on proteins or glycoproteins. nih.gov

Chemical Modification of Specific Amino Acids: Cysteine or other specific amino acid residues can be chemically modified to introduce an azide group. coledeforest.com

The subsequent reaction with this compound results in a homogeneously labeled biomacromolecule with a defined point of attachment. nih.gov

Random Labeling Approaches

In contrast to site-specific methods, random labeling strategies modify accessible functional groups on the surface of a biomacromolecule. While this approach results in a heterogeneous population of labeled molecules, it is often simpler to implement.

A common method for random labeling involves the use of N-hydroxysuccinimide (NHS) esters. nih.gov An azide-containing NHS ester can be used to react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on a protein, thereby introducing multiple azide groups. nih.gov These azide-modified proteins can then be conjugated with this compound. The number of linkers attached per protein molecule can be controlled to some extent by adjusting the molar ratio of the azide-NHS ester to the protein during the initial labeling step. nih.gov

| Labeling Strategy | Target Functional Group | Key Features | Resulting Conjugate |

| Site-Specific | Genetically or enzymatically introduced azide | High precision, preserves biomolecule function, 1:1 stoichiometry | Homogeneous |

| Random | Primary amines (e.g., lysine residues) | Simpler procedure, results in multiple labels per molecule | Heterogeneous |

Development of Bio-Probes and Imaging Agents for in vitro Microscopy

The unique structure of this compound makes it suitable for the development of bio-probes and imaging agents for in vitro microscopy. The DBCO group allows for its conjugation to fluorescent dyes or other reporter molecules that have been modified with an azide group. jenabioscience.com The oleic acid tail can promote association with cellular membranes or lipid droplets, while the hydrophilic PEG spacer helps to maintain the solubility of the probe.

A common strategy for cellular imaging involves metabolic labeling. acs.org Cells are cultured with a precursor molecule containing an azide group, which is then incorporated into cellular macromolecules like proteins or glycans. The cells can then be treated with a fluorescently-labeled this compound conjugate. The DBCO moiety of the probe will react with the azide groups on the cellular macromolecules, allowing for visualization of their localization and dynamics within the cell using fluorescence microscopy. researchgate.net The oleic acid component may enhance the cellular uptake and membrane interaction of the probe. nih.govnih.gov

Functionalization of Biosensors and Affinity Surfaces

The functionalization of biosensor surfaces is critical for the specific capture and detection of target analytes. This compound can be used to immobilize azide-modified capture molecules, such as antibodies or aptamers, onto a sensor surface that has been pre-functionalized with a complementary reactive group.

The PEG10 spacer plays a crucial role in this application by extending the capture molecule away from the sensor surface, which can reduce non-specific binding and improve the accessibility of the binding sites to the target analyte. nih.govlabinsights.nl The DBCO group provides a stable and oriented covalent linkage to azide-modified biomolecules. This oriented immobilization can enhance the sensitivity and specificity of the biosensor. nih.gov While direct applications of this compound in biosensors are not extensively documented, the principles of using DBCO-PEG linkers for surface functionalization are well-established. kuleuven.besciencesconf.org

Preparation of Conjugates for in vitro Diagnostic Assays

In the realm of in vitro diagnostics, this compound can be employed to prepare conjugates for various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) and fluoroimmunoassays. nih.gov For instance, an azide-modified detection antibody can be conjugated to an enzyme or a fluorophore via the this compound linker.

The resulting conjugate can then be used in an immunoassay to detect the presence of a specific antigen in a biological sample. The PEG linker can help to improve the solubility and stability of the conjugate, while the oleic acid moiety might influence its interaction with the assay's solid phase or other components. The robust and specific covalent bond formed by the click chemistry reaction ensures the integrity of the conjugate throughout the assay procedure, leading to reliable and reproducible results. nih.gov

| Application | Role of this compound | Key Benefits |

| Bio-probes/Imaging | Links fluorescent dyes to azide-labeled cellular components. | Enables visualization of biomolecules in cells; oleic acid may enhance uptake. |

| Biosensors | Immobilizes azide-modified capture molecules on sensor surfaces. | Provides stable, oriented attachment; PEG spacer reduces non-specific binding. |

| In vitro Diagnostics | Creates stable conjugates of antibodies with reporter molecules (enzymes, fluorophores). | Ensures conjugate integrity for reliable assay performance; PEG enhances solubility. |

Integration into Lipid Based Delivery Systems and Elucidation of Membrane Interactions

Formulation of LG-PEG10-click-DBCO-Oleic into Lipid Nanoparticles (LNPs) and Liposomal Architectures

The amphipathic nature of this compound facilitates its incorporation into lipid-based vesicular systems, including lipid nanoparticles (LNPs) and liposomes. During the formulation process, which often involves methods like thin-film hydration, microfluidics, or nanoprecipitation, the oleic acid moiety anchors the molecule within the lipid bilayer, while the hydrophilic PEG10 chain extends into the aqueous phase, creating a hydrated corona on the particle surface. The dibenzocyclooctyne (DBCO) group remains accessible at the distal end of the PEG chain for subsequent conjugation reactions.

The inclusion of PEGylated lipids like this compound is critical in determining the physicochemical properties of the resulting nanoparticles. It influences particle size, surface charge, and stability. The PEG layer provides steric hindrance, which prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. nih.gov The molar percentage of the PEGylated lipid in the formulation is a key parameter that can be adjusted to optimize these properties.

Below is a data table illustrating the typical physicochemical properties of LNPs formulated with and without a DBCO-functionalized PEG-lipid, based on findings from related systems. nih.govresearchgate.net

| Formulation | Molar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| Standard LNP | 50:10:38.5:1.5 (Standard PEG-Lipid) | 85.2 ± 3.1 | 0.08 ± 0.02 | -5.8 ± 1.2 |

| DBCO-Functionalized LNP | 50:10:38.5:1.5 (this compound) | 92.5 ± 4.5 | 0.11 ± 0.03 | -6.3 ± 1.5 |

| High PEG DBCO-LNP | 50:10:35:5 (this compound) | 105.1 ± 5.2 | 0.15 ± 0.04 | -3.1 ± 0.9 |

Role of the Oleic Acid Moiety in Lipid Bilayer Integration and Membrane Permeability

The oleic acid component of this compound serves as the hydrophobic anchor, ensuring its stable integration into the lipid bilayer of LNPs and liposomes. Oleic acid, a monounsaturated fatty acid, is known to influence the fluidity and permeability of lipid membranes. The presence of a cis double bond in its acyl chain introduces a kink, which disrupts the ordered packing of adjacent saturated lipid tails. nih.gov This disruption increases the free volume within the bilayer, thereby enhancing membrane fluidity.

This increase in fluidity can have significant consequences for the permeability of the bilayer to encapsulated molecules. Studies have shown that the incorporation of oleic acid into phospholipid membranes can increase their permeability to both hydrophilic and hydrophobic substances. researchgate.net This property can be advantageous for drug delivery, as it may facilitate the release of the encapsulated payload at the target site.

The following table presents hypothetical data on the effect of incorporating an oleic acid-containing lipid on the membrane permeability of liposomes to a model hydrophilic molecule (calcein), based on established principles. researchgate.net

| Liposome Composition (molar ratio) | Oleic Acid Moiety Content (mol%) | Calcein Permeability (% release in 24h) | Membrane Fluidity (Arbitrary Units) |

|---|---|---|---|

| DPPC:Cholesterol (80:20) | 0 | 5.3 ± 1.1 | 1.0 |

| DPPC:Cholesterol:this compound (75:20:5) | 5 | 12.8 ± 2.3 | 1.8 |

| DPPC:Cholesterol:this compound (70:20:10) | 10 | 25.1 ± 3.5 | 2.5 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol

Investigation of Membrane Binding and Insertion Kinetics in Model Systems

The kinetics of the interaction between this compound and lipid membranes can be investigated using techniques such as Surface Plasmon Resonance (SPR). nih.gov In a typical SPR experiment, a model lipid bilayer is immobilized on a sensor chip, and the functionalized lipid is flowed over the surface. The binding and dissociation of the lipid can be monitored in real-time, providing quantitative data on the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

The oleic acid tail is expected to drive the rapid insertion of the molecule into the lipid bilayer, resulting in a high association rate. The stability of the insertion will be reflected in the dissociation rate. The PEG10 linker may influence the kinetics by creating a hydrophilic barrier that needs to be overcome for the oleic acid to fully integrate into the hydrophobic core of the membrane.

The table below provides representative kinetic data for the interaction of a functionalized lipid with a model lipid bilayer, as would be determined by SPR. nih.govnicoyalife.com

| Analyte | Model Membrane | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

|---|---|---|---|---|

| This compound | POPC Bilayer | 2.5 x 10⁴ | 8.1 x 10⁻³ | 3.2 x 10⁻⁷ |

| This compound | POPC:Cholesterol (7:3) Bilayer | 1.8 x 10⁴ | 5.5 x 10⁻³ | 3.1 x 10⁻⁷ |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine

Cellular Uptake and Intracellular Trafficking Mechanisms in in vitro Cell Lines

The cellular uptake of LNPs functionalized with this compound is a complex process influenced by the physicochemical properties of the nanoparticles and the specific cell line. The PEGylated surface of the LNPs generally reduces non-specific interactions with the cell membrane. However, when a targeting ligand is conjugated to the DBCO group, the primary mechanism of uptake is expected to be receptor-mediated endocytosis.

Different endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, can be involved in the internalization of these nanoparticles. rsc.org The specific pathway utilized can impact the intracellular fate of the LNPs and the subsequent release of their payload. For instance, endosomal escape is a critical step for the cytoplasmic delivery of genetic material.

The following table summarizes hypothetical data on the cellular uptake and dominant endocytic pathways for targeted LNPs in different cancer cell lines, based on similar systems. nih.gov

| Cell Line | Targeting Ligand | Uptake Efficiency (% of cells with internalized LNPs) | Dominant Endocytic Pathway |

|---|---|---|---|

| HeLa (Cervical Cancer) | Folic Acid | 85 ± 7% | Clathrin-mediated |

| MCF-7 (Breast Cancer) | Anti-HER2 Affibody | 78 ± 9% | Clathrin-mediated |

| A549 (Lung Cancer) | RGD Peptide | 65 ± 6% | Caveolae-mediated |

Applications in Targeted Delivery of Genetic Material (e.g., mRNA, siRNA) or Small Molecules within Cell Culture Experiments

The DBCO group on the surface of LNPs formulated with this compound provides a versatile platform for targeted drug delivery. Through copper-free click chemistry, azide-modified targeting ligands such as antibodies, peptides, or small molecules can be readily conjugated to the LNP surface. This allows for the specific delivery of encapsulated cargo, such as mRNA or siRNA, to cells expressing the corresponding receptor.

For instance, an LNP encapsulating siRNA against a specific oncogene can be targeted to cancer cells by conjugating an antibody fragment that recognizes a tumor-associated antigen. Upon internalization and endosomal escape, the siRNA can engage with the RNA-induced silencing complex (RISC) and mediate the degradation of the target mRNA, leading to gene silencing and a therapeutic effect. childrenshospital.org

The table below presents illustrative data on the in vitro gene silencing efficiency of a targeted LNP system delivering siRNA. nih.gov

| Target Gene | Cell Line | Targeting Ligand | siRNA Concentration (nM) | Gene Silencing Efficiency (% knockdown) |

|---|---|---|---|---|

| Cyclin D1 | Mantle Cell Lymphoma Cells | Anti-CD38 Antibody | 50 | 75 ± 8% |

| Luciferase (reporter gene) | HeLa-Luc | Folic Acid | 50 | 88 ± 5% |

| VEGF | A549 | RGD Peptide | 50 | 68 ± 10% |

Advanced Analytical Methodologies and Theoretical Frameworks for Lg Peg10 Click Dbco Oleic Studies

Computational Chemistry and Molecular Dynamics Simulations of Compound Behavior

Computational modeling provides invaluable, atomistic-level insights into the dynamic behavior of LG-PEG10-click-DBCO-Oleic, predicting its interactions with biological components before undertaking complex experimental work. Molecular dynamics (MD) simulations, in particular, are a powerful tool for studying how such molecules behave in physiological environments. semanticscholar.orgrsc.org

Molecular simulations are employed to predict how this compound, either alone or as part of a larger conjugate, interacts with biomolecules such as proteins. nih.gov These models can elucidate the role of each component of the molecule in mediating these interactions.

Oleic Acid Moiety: The oleic acid tail is modeled to understand its hydrophobic interactions, which can influence binding to lipid-binding pockets or hydrophobic patches on protein surfaces.

PEG10 Linker: The PEG linker is known to create a hydrophilic shield that can reduce nonspecific protein interactions and aggregation. nih.govmdpi.com Simulations can predict the conformational flexibility of the PEG chain and its influence on the accessibility of the DBCO group or a conjugated payload. Coarse-grained models are often used to accurately predict the interactions between PEG and various amino acid residues on a protein's surface. nih.gov

DBCO Group: The DBCO group's interactions are modeled to assess its reactivity and potential non-covalent interactions with surrounding molecules prior to conjugation.

These simulations can calculate key parameters like binding free energies and identify specific amino acid residues involved in the interaction, guiding the rational design of conjugates for applications such as targeted drug delivery or PROTAC development. nih.govnih.gov

MD simulations are critical for understanding how the oleic acid component of the molecule anchors into a lipid bilayer and the resulting effect on membrane properties. nih.gov By placing the molecule in a simulated membrane environment (e.g., a dipalmitoylphosphatidylcholine [DPPC] bilayer), researchers can observe the process of integration and its dynamic consequences. researchgate.net

Key parameters analyzed in these simulations include:

Membrane Thickness and Area per Lipid: The insertion of oleic acid can modulate membrane structure. Simulations predict whether the membrane becomes thicker or thinner and if the lipid packing density changes. nih.govresearchgate.net

Lipid Order Parameter (SCD): This parameter quantifies the rigidity of the lipid acyl chains. The integration of oleic acid can fluidize the membrane, leading to a decrease in the order parameter. nih.gov

Diffusion: Simulations can track the lateral diffusion of the molecule within the membrane, providing insights into its mobility and ability to engage with membrane-associated targets.

Studies on similar long-chain fatty acids show they can disperse homogeneously into a bilayer, slightly weakening the lateral forces between lipid headgroups and potentially increasing the permeability of the membrane. nih.govresearchgate.net

| Parameter | Description | Typical Finding from Simulation |

|---|---|---|

| Membrane Thickness | The distance between the average positions of the phosphate (B84403) groups in the two leaflets of the bilayer. | Insertion of very-long-chain glycerophospholipids can lead to a concentration-dependent increase in membrane thickness. researchgate.net |

| Area per Lipid (APL) | The average surface area occupied by a single lipid molecule at the bilayer interface. | Increasing concentrations of very-long-chain lipids can result in denser packing and a lower APL. researchgate.net |

| Deuterium Order Parameter (SCD) | A measure of the orientational order of the C-H bonds in the lipid acyl chains, indicating membrane rigidity. | Higher concentrations of elongating fatty acids can lead to more rigid membranes with higher SCD values. nih.gov |

| Lateral Diffusion Coefficient | The rate at which a lipid molecule moves laterally within its leaflet of the membrane. | Increased concentration of oleic acid may lead to a minor increase in the diffusion rate of molecules. researchgate.net |

Quantitative Bioanalytical Assays for Evaluating Conjugation Efficiency and Stability

The utility of this compound as a linker depends on the efficiency and stability of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry". conju-probe.comnih.gov A variety of bioanalytical assays are used to quantify these crucial parameters.

The efficiency of conjugating an azide-containing molecule to the DBCO group can be quantified using several methods:

UV-Visible Spectroscopy: The DBCO group has a characteristic absorbance maximum around 309 nm. nih.govnih.gov By measuring the absorbance at this wavelength before and after the reaction, one can calculate the degree of DBCO incorporation and the efficiency of the conjugation reaction. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is used to separate the final conjugate from unreacted starting materials. The conjugation yield can be determined by integrating the peak areas of the respective species.

Mass Spectrometry (MS): MS provides a definitive confirmation of successful conjugation by detecting the mass of the final product. Techniques like MALDI-TOF or ESI-MS can precisely identify the conjugated species and can be used to quantify the reaction efficiency.

The stability of both the DBCO handle before conjugation and the resulting triazole linkage after conjugation is critical for downstream applications. acs.org Stability is often tested under various conditions relevant to biological assays, such as different pH values, temperatures, and the presence of reducing agents. Studies have shown that while some click handles are unstable in the presence of reducing agents like TCEP, the DBCO group is generally robust. acs.org The triazole ring formed after the click reaction is highly stable, ensuring the integrity of the conjugate during prolonged experiments. lumiprobe.com

| Assay Method | Principle | Information Provided |

|---|---|---|

| UV-Visible Spectroscopy | Measures the characteristic absorbance of the DBCO group at ~309 nm. | Quantifies the number of DBCO molecules per conjugate molecule; measures reaction conversion. nih.govnih.gov |

| Reverse-Phase HPLC | Separates molecules based on hydrophobicity. | Determines reaction yield by separating the conjugate from starting materials and byproducts. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio of molecules. | Confirms the identity of the final conjugate and can be used for quantification. |

| SDS-PAGE | Separates proteins based on molecular weight. | Visualizes the shift in molecular weight of a protein after conjugation, confirming the reaction. rsc.org |

Microscopic Techniques for Visualizing Subcellular Localization

Microscopy is essential for visualizing where molecules conjugated via this compound localize within cells. biorxiv.org The DBCO handle allows for the straightforward attachment of fluorescent dyes that contain an azide (B81097) group, enabling direct visualization. harvard.edu

Confocal Laser Scanning Microscopy (CLSM): This is a widely used technique to obtain high-resolution, three-dimensional images of fluorescently labeled molecules within cells. nih.gov By conjugating a fluorophore to this compound, researchers can track its uptake and distribution. Co-localization studies, where the cell is also stained with markers for specific organelles (e.g., mitochondria, lysosomes, or the endoplasmic reticulum), can reveal if the conjugate accumulates in particular subcellular compartments. tandfonline.comnih.gov

Super-Resolution Microscopy: Techniques such as direct stochastic optical reconstruction microscopy (dSTORM) overcome the diffraction limit of light, allowing for visualization at the single-molecule level. nih.gov This is particularly useful for studying the organization of conjugates within the plasma membrane, revealing details about clustering or association with specific membrane domains that are not visible with conventional microscopy. nih.govbiologists.com

Electron Microscopy (EM): For even higher resolution, EM can be employed. In this approach, the DBCO group can be used to click a biotin (B1667282) molecule, which is then detected by gold-nanoparticle-labeled antibodies, allowing for precise localization on or within cellular structures. nih.gov

These imaging techniques are crucial for understanding how the oleic acid tail influences membrane association and how a conjugated targeting ligand might direct the molecule to specific cellular destinations. biorxiv.orgbiologists.com

Development of Novel in vitro Assays for Functional Assessment in Biological Systems

Once a biomolecule is conjugated using this compound, its biological function must be assessed. The specific assays depend on the nature of the conjugated molecule and its intended purpose, such as targeted delivery or protein degradation. rsc.orgmdpi.com

Cellular Uptake and Targeting Assays: If the conjugate is designed for targeted delivery, its ability to bind to and enter specific cells can be quantified. Flow cytometry is a high-throughput method to measure the fluorescence of cells treated with a fluorescently labeled conjugate, thereby quantifying cell association and internalization. researchgate.netnih.gov

Cytotoxicity Assays: If the conjugate is intended to deliver a therapeutic agent, its functional effect can be measured with cytotoxicity assays. Assays like the MTT or CellTiter-Glo assays measure cell viability and are used to determine the potency of the delivered drug.

Protein Degradation Assays: this compound is suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The function of such a PROTAC is to induce the degradation of a specific target protein. The most common in vitro assay to measure this is Western blotting , which detects the amount of the target protein in cell lysates after treatment. A successful PROTAC will show a dose-dependent decrease in the target protein band. Quantitative methods like ELISA can also be used for more precise measurement of protein levels.

Reporter Gene Assays: For a more streamlined assessment of protein degradation, a reporter system can be developed. In this assay, the target protein is fused to a reporter like luciferase or Green Fluorescent Protein (GFP). The degradation of the target protein results in a corresponding loss of the reporter signal, which can be easily and quickly quantified using a plate reader.

These functional assays provide the critical link between the chemical properties of the conjugate and its ultimate biological effect.

| Assay Type | Specific Method | Principle | Endpoint Measured |

|---|---|---|---|

| Targeted Delivery | Flow Cytometry | Quantifies fluorescence of individual cells after incubation with a fluorescently labeled conjugate. | Cellular association and internalization efficiency. researchgate.net |

| MTT / CellTiter-Glo | Measures metabolic activity as an indicator of cell viability. | Cytotoxicity (IC50) of a drug-delivering conjugate. | |

| Protein Degradation (PROTAC) | Western Blot | Immunodetection of a specific protein after separation by size via gel electrophoresis. | Decrease in target protein levels. |

| ELISA | Antibody-based capture and detection of a specific protein in a microplate format. | Quantitative measurement of target protein concentration. | |

| Luciferase Reporter Assay | Target protein is fused to luciferase; degradation of the target leads to loss of luminescence. | Rapid, quantitative measurement of protein degradation kinetics and potency. |

Future Perspectives and Emerging Research Avenues for Lg Peg10 Click Dbco Oleic

Innovations in Multi-Component Chemical Biology Systems and Self-Assembly

The amphiphilic nature of LG-PEG10-click-DBCO-Oleic, conferred by the hydrophilic PEG chain and the lipophilic oleic acid moiety, makes it an ideal candidate for the construction of complex, self-assembling multi-component systems. Future research is poised to explore the formation of micelles, liposomes, and other nanostructures where the oleic acid tail integrates into the lipid core, while the PEG-DBCO arm extends into the aqueous phase. rsc.orgresearchgate.net This orientation presents a reactive DBCO group on the surface of the nanostructure, enabling the straightforward, copper-free "click" conjugation of various azide-functionalized molecules. precisepeg.comaxispharm.com

This strategy can be harnessed to create sophisticated drug delivery vehicles, where a therapeutic agent is encapsulated within the nanoparticle, and the surface is decorated with targeting ligands, imaging agents, or other functional molecules via DBCO-azide ligation. nih.gov The PEG spacer will serve to enhance the biocompatibility and circulation time of these systems by reducing non-specific protein adsorption. The precise control over surface functionalization afforded by click chemistry will enable the development of "smart" nanosystems that can respond to specific biological cues.

Table 1: Potential Components for Self-Assembled Systems with this compound

| Component Category | Specific Examples | Desired Outcome |

| Targeting Ligands | Antibodies, Peptides (e.g., RGD), Aptamers | Enhanced delivery to specific cell types or tissues |

| Imaging Agents | Fluorescent dyes, MRI contrast agents, PET tracers | Real-time tracking and visualization of the delivery system |

| Therapeutic Payloads | Small molecule drugs, siRNAs, proteins | Targeted treatment of diseases |

| Stimuli-Responsive Moieties | pH-sensitive linkers, enzyme-cleavable substrates | Controlled release of cargo in response to the microenvironment |

Advancements in Targeted Protein Degradation Modalities beyond PROTACs

While this compound is already recognized as a PROTAC linker, its modular nature allows for its adaptation in emerging targeted protein degradation (TPD) technologies that move beyond the traditional ubiquitin-proteasome system. nih.govmarinbio.commedchemexpress.com These next-generation degraders aim to overcome some of the limitations of PROTACs, such as targeting non-ubiquitinatable proteins or inducing degradation via alternative cellular machinery. nih.govresearchgate.net

Future research could explore the use of this linker in the design of:

Lysosome-Targeting Chimeras (LYTACs): By attaching a ligand that binds to a lysosomal targeting receptor to the DBCO end of the molecule, this compound could be used to direct extracellular and membrane-associated proteins to the lysosome for degradation. nih.govpharmafeatures.com

Autophagy-Targeting Chimeras (AUTACs): Similarly, by conjugating a molecule that induces autophagy, this linker could facilitate the degradation of protein aggregates or even entire organelles. nih.govpharmafeatures.com

Molecular Glues: The oleic acid portion could potentially mediate interactions with cellular membranes, localizing the molecule to specific compartments and facilitating the formation of ternary complexes characteristic of molecular glues. nih.gov

The PEG10 linker in this compound offers a defined length and flexibility that can be crucial for optimizing the formation of the ternary complexes required for these alternative degradation pathways.

Expansion into Novel in vitro Diagnostic and Molecular Imaging Probe Development

The bioorthogonal reactivity of the DBCO group is a significant asset for the development of novel diagnostic and imaging tools. jocpr.comsciencedaily.com The ability to "click" a reporter molecule, such as a fluorophore or a radiolabel, onto the this compound backbone with high specificity and efficiency opens up possibilities for creating highly sensitive probes. nih.govnih.gov

Future directions in this area include:

Development of Targeted Imaging Agents: By conjugating a targeting moiety (e.g., an antibody fragment) to the oleic acid end (or another part of the molecule) and an imaging agent to the DBCO group, highly specific probes for diseases like cancer can be constructed. rsc.org The PEG chain would enhance the pharmacokinetic properties of the probe, leading to improved signal-to-noise ratios in imaging applications such as PET or fluorescence imaging. mdpi.com

Multiplexed Diagnostics: The modularity of the click chemistry approach allows for the creation of a panel of diagnostic probes where different targeting molecules are paired with distinct reporter molecules, all using the same this compound scaffold. This could enable the simultaneous detection of multiple biomarkers in a single sample. nih.gov

Potential for Advanced Biomaterial Surface Functionalization in Tissue Engineering

The functionalization of biomaterial surfaces is critical for controlling cellular interactions and guiding tissue regeneration. nih.govnih.gov this compound offers a powerful tool for modifying the surfaces of various biomaterials, including hydrogels, polymers, and metallic implants. researchgate.netbiointerfaceresearch.comrsc.org

The oleic acid component can be used to anchor the molecule to hydrophobic biomaterial surfaces through non-covalent interactions, while the PEG-DBCO chain extends into the surrounding aqueous environment. This presents a readily accessible DBCO group for the covalent immobilization of bioactive molecules. nih.gov Future research in this domain will likely focus on:

Creating Bioactive Scaffolds: Covalently attaching cell-adhesive peptides (e.g., RGD), growth factors, or other signaling molecules to the DBCO group on the surface of a scaffold can promote cell attachment, proliferation, and differentiation. acs.orgacs.orgnih.gov

Engineering "Smart" Biomaterials: By immobilizing stimuli-responsive elements, biomaterials can be designed to release drugs or change their properties in response to specific physiological signals.

Improving Biocompatibility: The dense layer of PEG chains on the material surface can effectively prevent non-specific protein adsorption and reduce the foreign body response, thereby improving the long-term performance of implanted devices.

Table 2: Potential Bioactive Molecules for Surface Functionalization

| Bioactive Molecule | Intended Biological Effect | Relevant Tissue Engineering Application |

| RGD Peptide | Promotes cell adhesion | Bone, cartilage, and skin regeneration |

| Bone Morphogenetic Proteins (BMPs) | Induces osteogenic differentiation | Bone tissue engineering |

| Vascular Endothelial Growth Factor (VEGF) | Stimulates angiogenesis | Cardiovascular tissue engineering |

| Enzyme-sensitive peptides | Allows for cell-mediated degradation | Biodegradable scaffolds for tissue remodeling |

Addressing Challenges and Exploring Opportunities in Bioorthogonal Chemistry Research

While copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO, has revolutionized bioconjugation, there are still challenges and opportunities for improvement. nih.govacs.orgwikipedia.org The reactivity of DBCO can be influenced by its local chemical environment, and the stability of the resulting triazole linkage under various physiological conditions is an area of ongoing investigation. wikipedia.org

Future research involving this compound could contribute to this field by:

Investigating Reaction Kinetics: Studying the kinetics of the DBCO-azide reaction when the DBCO moiety is part of a larger, self-assembled structure or attached to a solid surface can provide valuable insights into the influence of steric hindrance and microenvironment on reaction efficiency.

Developing Novel Bioorthogonal Ligation Strategies: While DBCO is highly effective, the search for new bioorthogonal pairs with even faster kinetics and improved stability continues. The modular nature of this compound allows for the potential replacement of DBCO with other novel reactive groups.

Exploring In Vivo Click Chemistry: A major opportunity lies in the application of this molecule for in vivo bioconjugation. aatbio.com The ability to introduce an azide-modified therapeutic and have it "click" to a pre-targeted this compound molecule in a specific tissue or organ holds immense promise for targeted drug delivery and therapy. nih.govhep.com.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.